3-[(Morpholin-4-yl)methyl]azepane
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Overview
Description
3-[(Morpholin-4-yl)methyl]azepane is a heterocyclic organic compound that belongs to the class of azepanes It is characterized by the presence of a morpholine ring attached to an azepane ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Morpholin-4-yl)methyl]azepane typically involves the reaction of morpholine with azepane derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where morpholine reacts with a halogenated azepane compound in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include continuous flow reactions and the use of catalysts to enhance reaction efficiency and yield. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-[(Morpholin-4-yl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or azepane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-[(Morpholin-4-yl)methyl]azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[(Morpholin-4-yl)methyl]azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Azepane: A simpler analog without the morpholine ring.
Morpholine: Contains only the morpholine ring without the azepane structure.
Benzodiazepines: Contain a fused benzene and diazepine ring, differing significantly in structure and function .
Uniqueness
3-[(Morpholin-4-yl)methyl]azepane is unique due to the combination of the morpholine and azepane rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H22N2O |
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Molecular Weight |
198.31 g/mol |
IUPAC Name |
4-(azepan-3-ylmethyl)morpholine |
InChI |
InChI=1S/C11H22N2O/c1-2-4-12-9-11(3-1)10-13-5-7-14-8-6-13/h11-12H,1-10H2 |
InChI Key |
RNVACRWVGXTBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC(C1)CN2CCOCC2 |
Origin of Product |
United States |
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